molecular formula C13H11Cl2NOS B2354646 2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide CAS No. 393838-56-7

2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide

Cat. No.: B2354646
CAS No.: 393838-56-7
M. Wt: 300.2
InChI Key: SBCJPLWFHWCFTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide typically involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 2-ethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NOS/c1-2-8-5-3-4-6-10(8)16-13(17)9-7-11(14)18-12(9)15/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCJPLWFHWCFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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